3-Acetyl-1,3-thiazolane-2-carbohydrazide

Hydrophilicity cLogP Solubility

3-Acetyl-1,3-thiazolane-2-carbohydrazide (CAS 175203-18-6) is a thiazolidine‑2‑carbohydrazide building block bearing an N3‑acetyl substituent. It is supplied as a solid with a reported melting point of 193–196 °C and a typical purity specification of ≥95%.

Molecular Formula C6H11N3O2S
Molecular Weight 189.24 g/mol
CAS No. 175203-18-6
Cat. No. B065894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-1,3-thiazolane-2-carbohydrazide
CAS175203-18-6
Molecular FormulaC6H11N3O2S
Molecular Weight189.24 g/mol
Structural Identifiers
SMILESCC(=O)N1CCSC1C(=O)NN
InChIInChI=1S/C6H11N3O2S/c1-4(10)9-2-3-12-6(9)5(11)8-7/h6H,2-3,7H2,1H3,(H,8,11)
InChIKeyNTUFGOOFRWCMFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-1,3-thiazolane-2-carbohydrazide (CAS 175203-18-6): Core Physicochemical & Structural Profile for Procurement Decisions


3-Acetyl-1,3-thiazolane-2-carbohydrazide (CAS 175203-18-6) is a thiazolidine‑2‑carbohydrazide building block bearing an N3‑acetyl substituent. It is supplied as a solid with a reported melting point of 193–196 °C and a typical purity specification of ≥95% [1]. Its calculated partition coefficient (cLogP ≈ −1.0) indicates substantially higher hydrophilicity than common N‑aryl or N‑sulfonyl analogs, a property that directly influences aqueous solubility and formulation behaviour in early‑stage discovery workflows [1].

Why 3-Acetyl-1,3-thiazolane-2-carbohydrazide Cannot Be Interchanged with Other N‑Substituted Thiazolidine‑2‑carbohydrazides


Simple replacement of the N3‑acetyl group with an aryl or sulfonyl substituent often appears synthetically trivial, yet the resulting physicochemical shift can be profound. For example, the 3‑(4‑methoxyphenyl) analog exhibits a LogP of +1.25 to +1.72 (ΔLogP > 2.2 vs. the acetyl compound), and the 3‑(4‑chlorophenyl)sulfonyl derivative shows a LogP of ≈0.72 [1]. These differences translate into >100‑fold changes in octanol‑water partitioning and can radically alter solubility, permeability, protein binding, and assay compatibility. Consequently, procurement of a superficially “similar” thiazolidine‑2‑carbohydrazide without explicit attention to the N3 substituent risks non‑comparable biological results and costly synthesis re‑optimisation.

3-Acetyl-1,3-thiazolane-2-carbohydrazide (175203-18-6): Quantitative Differentiator Evidence Relative to Key Analogs


Aqueous Solubility Advantage: cLogP Difference of >2 Orders of Magnitude vs. N‑Aryl Analogs

The target compound’s cLogP of −0.997 (Maybridge) or −2.03 (ACD/Labs) is substantially lower than the LogP values of the N‑(4‑methoxyphenyl) analog (1.25–1.72) and the N‑(4‑chlorophenyl)sulfonyl analog (0.716), indicating markedly greater hydrophilicity [1]. This property is critical for achieving adequate aqueous solubility in biological assay media without co‑solvents that may interfere with target engagement.

Hydrophilicity cLogP Solubility ADME

Melting Point as a Batch‑to‑Batch Identity and Purity Indicator

The compound exhibits a sharp melting point of 193–196 °C, a value higher than many related thiazolidine‑2‑carbohydrazides (e.g., the 3‑(4‑methoxyphenyl) analog is reported as a lower‑melting solid) and well suited for routine identity verification by differential scanning calorimetry or capillary methods [1]. This thermal stability simplifies quality‑control workflows upon compound receipt and during long‑term storage.

Quality Control Melting Point Identity Purity

Defined Minimum Purity Specification of 95% Simplifies Procurement Risk

The target compound is supplied with a certified minimum purity of 95%, as specified by at least one established vendor (AKSci) . In contrast, many unsubstituted or N‑aryl thiazolidine‑2‑carbohydrazides are offered as “technical grade” or without a stated purity floor, introducing uncertainty into SAR studies and biological replication.

Purity Procurement Specification Reproducibility

Scaffold Pre‑Validation: 3‑Acetyl‑Thiazolidine Core Delivers Potent Anticancer Activity in Published SAR Series

A recent structure–activity relationship study demonstrated that 3‑acetyl‑2‑aryl‑thiazolidine‑4‑carbohydrazide derivatives exhibit significant cytotoxicity against prostate cancer PC3 cells, with the most potent analog (AM5, 4‑Br) achieving an IC50 of 30.52 µg/mL, outperforming clinical standards Darolutamide and R‑Bicalutamide [1]. While the target compound is the 2‑carbohydrazide regioisomer, it shares the identical 3‑acetyl‑thiazolidine scaffold that was essential for activity, positioning it as a direct starting material for generating analogous 2‑substituted libraries.

Anticancer Thiazolidine Prostate Cancer SAR PC3

Optimal Application Scenarios for 3-Acetyl-1,3-thiazolane-2-carbohydrazide Based on Evidence


Focused Library Synthesis of 2‑Substituted Thiazolidine‑4‑carbohydrazide Anticancer Leads

The 3‑acetyl‑thiazolidine scaffold has proven to be a productive starting point for anticancer SAR, with halogenated derivatives showing IC50 values as low as 30.52 µg/mL against PC3 cells [1]. The target compound’s 2‑carbohydrazide handle enables straightforward hydrazone condensation with diverse aldehydes to generate focused libraries around this validated core.

Aqueous‑Compatible Bioconjugation via Hydrazide Chemistry

The compound’s significantly lower cLogP (≈ −1.0) relative to aryl‑substituted analogs translates into superior aqueous solubility, making it a candidate for bioconjugation reactions where high organic co‑solvent levels must be avoided [1][2]. The hydrazide moiety reacts selectively with aldehydes and ketones under mild conditions.

Quality‑Controlled Procurement for Multi‑Site Reproducibility

With a defined melting point of 193–196 °C and a minimum purity specification of 95%, this compound supports straightforward identity verification and purity assessment across laboratories, reducing the risk of batch‑to‑batch variability in multi‑site studies [1][2].

Early‑Stage ADME Profiling of Hydrophilic Hydrazide Probes

The pronounced hydrophilicity of the acetyl derivative (cLogP −0.997) makes it a useful probe for studying the impact of low lipophilicity on permeability and metabolic stability in early drug discovery, in contrast to more lipophilic N‑aryl thiazolidine analogs [1].

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